molecular formula C10H13ClN4O3 B2735434 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 3880-32-8

7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2735434
CAS No.: 3880-32-8
M. Wt: 272.69
InChI Key: XGBUEEIOXSVEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative featuring a purine-2,6-dione core substituted with methyl groups at positions 1 and 3 and a 3-chloro-2-hydroxypropyl chain at position 7. This structural motif is analogous to theophylline (1,3-dimethylxanthine), a well-known bronchodilator, but with modifications at position 7 that may alter its physicochemical and pharmacological properties .

Properties

IUPAC Name

7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O3/c1-13-8-7(9(17)14(2)10(13)18)15(5-12-8)4-6(16)3-11/h5-6,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBUEEIOXSVEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.

    Hydrolysis: The chloro group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products include 7-(3-azido-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione, 7-(3-thiocyanato-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione, and 7-(3-methoxy-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione.

    Oxidation: The major product is 7-(3-chloro-2-oxopropyl)-1,3-dimethylpurine-2,6-dione.

    Reduction: The major product is 7-(3-chloro-2-methylenepropyl)-1,3-dimethylpurine-2,6-dione.

    Hydrolysis: The major product is 7-(3-hydroxy-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione.

Scientific Research Applications

Anticancer Research

The compound has shown promising results in anticancer studies. It can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins. For example, a study demonstrated that treatment with this compound led to a significant reduction in viability in breast cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Studies

Research indicates that this compound may exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in managing inflammatory diseases .

Neuroprotective Effects

Preliminary studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective property could have implications for treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Antitumor Study

In a controlled study involving human breast cancer cell lines, treatment with 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione resulted in a marked decrease in cell viability and increased apoptotic markers compared to untreated controls.

Anti-inflammatory Study

In models of acute inflammation, administration of the compound led to lower levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential application in inflammatory conditions.

Neuroprotection Study

In vitro experiments demonstrated that the compound significantly reduced neuronal cell death when exposed to oxidative stress compared to controls, highlighting its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in cellular pathways. Its chloro and hydroxyl groups allow it to form covalent bonds with target molecules, altering their function and activity.

Comparison with Similar Compounds

Position 7 Substituents

  • 7-Benzyl derivatives (e.g., 7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione, 6 ): Bulky aromatic substituents like benzyl increase molecular weight and hydrophobicity, leading to higher melting points (164°C for 6 ) and reduced solubility compared to the target compound’s hydroxypropyl chain .
  • 7-(2-Hydroxyethyl/2-Hydroxypropyl) derivatives (e.g., 4f and 4g ): Hydroxyalkyl groups enhance water solubility via hydrogen bonding. For instance, 4f (7-(2-hydroxyethyl)) and 4g (7-(2-hydroxypropyl)) exhibit melting points of 191–194°C and 179–182°C, respectively, suggesting that chain length impacts crystallinity .
  • Chlorinated analogs: The target’s 3-chloro group may increase electrophilicity, enabling nucleophilic substitution reactions, unlike non-halogenated derivatives like doxophylline (a theophylline derivative with a dioxolane group), which relies on ether linkages for stability .

Position 8 Modifications

  • Compound 8 (8-chloro) has a melting point of 187°C, higher than many hydroxyalkyl-substituted analogs .
  • 8-Amide derivatives (e.g., 4f and 4g ): Bulky adamantane-based amides at position 8 significantly increase molecular weight (e.g., 444.22 g/mol for 4f ) and may enhance binding affinity to hydrophobic enzyme pockets .

Physicochemical Properties

Compound Substituents (Position 7) Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Chloro-2-hydroxypropyl N/A ~300.7* Chloro enhances reactivity; hydroxy improves solubility -
7-Benzyl-8-bromo-1,3-dimethyl (6 ) Benzyl 164 365.6 High hydrophobicity, crystalline
8-Chloro-1,3,7-trimethyl (8 ) Methyl 187 242.7 Compact structure, high melting point
4f (Adamantane-amide) 2-Hydroxyethyl 191–194 444.2 Enhanced target binding
Doxophylline Dioxolane N/A 332.3 Improved bioavailability vs. theophylline

*Calculated based on structure.

Solubility and Pharmacokinetics

  • Hydroxypropyl vs. morpholinyl/methylamino chains: Compounds with morpholinyl () or dibenzylamino () groups exhibit increased basicity and water solubility, whereas the target’s chloro group may reduce solubility but improve membrane permeability .
  • Serum levels : Doxophylline’s therapeutic range (12–13 µg/mL) correlates with FVC improvement, suggesting that the target compound’s substituents may require similar pharmacokinetic profiling to optimize dosing .

Biological Activity

7-(3-Chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 3880-32-8, is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a purine ring and a chloro-hydroxypropyl substituent, which may influence its interaction with biological systems.

The molecular formula of this compound is C₁₀H₁₃ClN₄O₃ with a molecular weight of 272.69 g/mol. Its structure allows for various chemical reactions, including substitution and hydrolysis, which can lead to different derivatives with potentially varied biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₃ClN₄O₃
Molecular Weight272.69 g/mol
CAS Number3880-32-8
IUPAC Name7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

The biological activity of 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interactions with various enzymes and cellular receptors. The chloro and hydroxyl groups in its structure facilitate the formation of covalent bonds with target biomolecules. This can lead to inhibition or activation of specific enzymatic pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of purine compounds can exhibit antimicrobial properties against various pathogens. The specific effects of 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione on bacterial and fungal strains are under investigation.

2. Antitumor Potential
Preliminary studies suggest that the compound may have antitumor effects. Its structural similarity to other known antitumor agents positions it as a candidate for further research in cancer therapy.

3. Enzyme Inhibition
The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to alterations in cellular metabolism that might be beneficial in treating diseases like cancer.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of purine derivatives, 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was tested against several bacterial strains. The results indicated significant activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in specific types of tumor cells. Mechanistic studies revealed that it may activate caspase pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for purine-dione derivatives with hydroxypropyl substituents, and how can they be adapted for 7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

  • Methodology : Purine-dione derivatives are typically synthesized via alkylation or nucleophilic substitution. For example, alkylation of theophylline analogs with halogenated propyl groups (e.g., 3-chloro-2-hydroxypropyl bromide) under basic conditions (e.g., NaH in DMF) can introduce the desired substituent . Optimization may involve adjusting reaction temperature (40–60°C) and protecting hydroxyl groups to avoid side reactions .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm regioselectivity using 1^1H-NMR (e.g., shifts at δ 4.2–4.5 ppm for propyl-CH2_2Cl) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at δ 3.2–3.4 ppm, purine ring protons at δ 7.8–8.1 ppm) .
  • MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~285.2 g/mol based on C10_{10}H13_{13}ClN4_4O3_3) .
  • IR : Detect hydroxyl (3200–3400 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the chloro-hydroxypropyl group. Avoid prolonged exposure to humidity (>60% RH) . Stability testing via HPLC (C18 column, 0.1% formic acid/ACN gradient) can track degradation products over time .

Advanced Research Questions

Q. How can conflicting literature data on the regioselectivity of purine alkylation be resolved for this compound?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare energy barriers for alkylation at N7 vs. N9 positions. Solvent effects (e.g., DMF vs. THF) should be modeled using PCM .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to track alkylation sites via 15^{15}N-NMR .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry (e.g., as in for related dioxolane derivatives) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like reagent stoichiometry (1.2–2.0 eq alkylating agent), temperature (30–70°C), and catalyst (e.g., KI for Finkelstein reactions) .
  • Purification : Use preparative HPLC with a phenyl-hexyl column (mobile phase: 0.1% TFA in water/ACN) to isolate the target compound from by-products (e.g., di-alkylated species) .
    • Data Table :
ParameterOptimal RangeImpact on Purity/Yield
Alkylating Agent1.5 eqMaximizes mono-alkylation
Temperature50°CBalances reaction rate and decomposition
Catalyst (KI)0.1 eqEnhances substitution efficiency

Q. How can computational models predict the compound’s solubility and bioavailability for pharmacological studies?

  • Methodology :

  • QSAR Models : Use descriptors like LogP (calculated: ~0.5 via XLogP3 ), topological polar surface area (TPSA: ~78.7 Ų ), and hydrogen-bonding capacity to predict solubility (e.g., SwissADME).
  • MD Simulations : Simulate interaction with lipid bilayers (GROMACS) to assess membrane permeability .
    • Contradiction Analysis : Discrepancies in LogP values (e.g., experimental vs. calculated) may arise from protonation states—adjust pH-dependent solubility assays (e.g., shake-flask method at pH 1.2 and 6.8) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar purine-dione derivatives?

  • Methodology :

  • Purity Verification : Use DSC (Differential Scanning Calorimetry) to compare thermal profiles. Impurities lower melting points and broaden peaks .
  • Polymorphism Screening : Recrystallize from different solvents (e.g., ethanol vs. acetone) to identify stable polymorphs .
    • Example : reports a melting point of 144–146°C for a dioxolane analog, while lacks data for the target compound. Cross-validate with synthesized batches .

Experimental Design for Biological Activity

Q. What in vitro assays are suitable for evaluating adenosine receptor binding affinity?

  • Methodology :

  • Radioligand Binding : Use 3^3H-CGS 21680 for A2A_{2A} receptor assays (IC50_{50} determination via competitive binding) .
  • cAMP Assays : Measure cAMP accumulation in HEK293 cells transfected with A2B_{2B} receptors .
    • Controls : Include theophylline (A2A_{2A} IC50_{50} ~10 μM) as a reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.